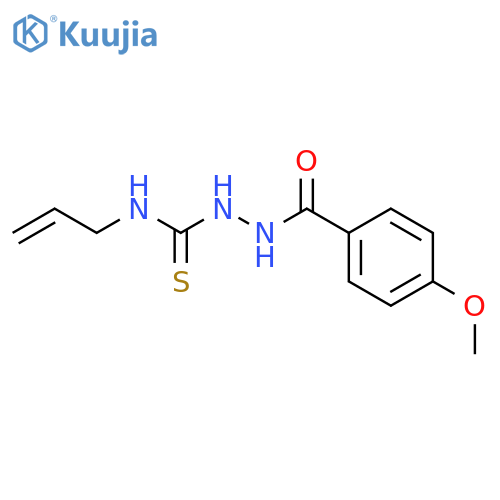

Cas no 117026-15-0 (N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide)

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide 化学的及び物理的性質

名前と識別子

-

- 2-[(4-methoxyphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

- 1-[(4-methoxybenzoyl)amino]-3-prop-2-enylthiourea

- 4-METHOXY-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE

- CS-0321259

- benzoic acid, 4-methoxy-, 2-[(2-propenylamino)thioxomethyl]hydrazide

- AKOS003240171

- N-allyl-2-(4-methoxybenzoyl)hydrazine-1-carbothioamide

- Benzoic acid, 4-Methoxy-, 2-[(2-propen-1-ylaMino)thioxoMethyl]hydrazide

- LS-07120

- STK507112

- ALBB-022993

- N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide

- MFCD01230308

- H33758

- 117026-15-0

- N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide

-

- MDL: MFCD01230308

- インチ: InChI=1S/C12H15N3O2S/c1-3-8-13-12(18)15-14-11(16)9-4-6-10(17-2)7-5-9/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,18)

- InChIKey: CSDMHJODKPTDFY-UHFFFAOYSA-N

- ほほえんだ: O=C(NNC(NCC=C)=S)C1=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 265.08849790Da

- どういたいしつりょう: 265.08849790Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 94.5Ų

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB413867-5 g |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide |

117026-15-0 | 5g |

€456.10 | 2023-04-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391929-1g |

N-allyl-2-(4-methoxybenzoyl)hydrazine-1-carbothioamide |

117026-15-0 | 97% | 1g |

¥1848.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391929-5g |

N-allyl-2-(4-methoxybenzoyl)hydrazine-1-carbothioamide |

117026-15-0 | 97% | 5g |

¥6622.00 | 2024-08-09 | |

| abcr | AB413867-1 g |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide |

117026-15-0 | 1g |

€197.30 | 2023-04-24 | ||

| abcr | AB413867-1g |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide; . |

117026-15-0 | 1g |

€197.00 | 2025-02-17 | ||

| abcr | AB413867-500mg |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide; . |

117026-15-0 | 500mg |

€173.00 | 2025-02-17 | ||

| abcr | AB413867-5g |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide; . |

117026-15-0 | 5g |

€445.00 | 2025-02-17 | ||

| TRC | N128435-2000mg |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide |

117026-15-0 | 2g |

$ 615.00 | 2022-06-03 | ||

| abcr | AB413867-500 mg |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide |

117026-15-0 | 500MG |

€165.80 | 2023-02-03 | ||

| TRC | N128435-1000mg |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide |

117026-15-0 | 1g |

$ 390.00 | 2022-06-03 |

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamideに関する追加情報

N-Allyl-2-(4-Methoxybenzoyl)Hydrazinecarbothioamide: A Comprehensive Overview

The compound with CAS No. 117026-15-0, commonly referred to as N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its structure, synthesis, biological activities, and recent advancements in its research.

N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is characterized by its complex structure, which includes an allyl group, a 4-methoxybenzoyl moiety, and a hydrazinecarbothioamide functional group. The presence of these groups imparts versatile chemical properties, making it a valuable compound for various chemical reactions. Recent studies have highlighted its role in the development of bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer agents.

The synthesis of N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to enhance yield and purity, ensuring scalability for potential industrial applications. The use of green chemistry principles in its synthesis has also been explored, aligning with current trends toward sustainable chemical production.

Biological evaluations of this compound have revealed promising results. In vitro studies have demonstrated its ability to inhibit key enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory agent. Furthermore, preclinical trials have indicated selective cytotoxicity against cancer cells, making it a candidate for anticancer drug development. These findings underscore the importance of continued research into its pharmacokinetics and toxicity profiles.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide with greater accuracy. Molecular docking studies have provided insights into its interaction with target proteins, paving the way for rational drug design strategies. Additionally, the exploration of its analogs has expanded the scope of its applications, offering new directions for therapeutic interventions.

In conclusion, N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide represents a compelling molecule with diverse applications in the chemical and pharmaceutical industries. Its unique structure, coupled with cutting-edge research methodologies, positions it as a key player in the development of novel therapeutic agents. As research progresses, further insights into its mechanisms of action and clinical potential will undoubtedly emerge, solidifying its role in modern medicine.

117026-15-0 (N-Allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide) 関連製品

- 92829-34-0(4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone)

- 1213594-14-9((3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE)

- 627046-53-1(2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)

- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)

- 2034324-71-3(N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-sulfonamide)

- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)

- 1357354-20-1((2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol)

- 1394346-20-3(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide)

- 1016811-41-8(Propyl 4-Bromo-2-fluorobenzamide)